molecular formula C9H9BrO2 B144712 (S)-2-((4-Bromophenoxy)methyl)oxirane CAS No. 129098-55-1

(S)-2-((4-Bromophenoxy)methyl)oxirane

Cat. No. B144712
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-SECBINFHSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of bis(4-bromophenoxy)triphenylantimony was achieved through the interaction of triphenylantimony with 4-bromophenol in the presence of tert-butylhydroperoxide in ether .


Molecular Structure Analysis

The molecular structure of similar compounds like “Bis (4-bromophenyl) ether” has been reported. The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number and/or the molecular and structural formulas .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, “4-(4-Bromophenoxy)benzaldehyde” has a melting point of 69°C to 73°C . Another compound, “3-((4-Bromophenoxy)methyl)oxetane”, has its boiling point, melting point, and density listed .

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, “4-(4-Bromophenoxy)benzaldehyde” is air sensitive and causes serious eye damage. It may also cause an allergic skin reaction .

properties

IUPAC Name

(2S)-2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((4-Bromophenoxy)methyl)oxirane

Synthesis routes and methods

Procedure details

The title compound was prepared from 4-bromophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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